molecular formula C18H27N3O3 B1413174 (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1858251-50-9

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B1413174
CAS No.: 1858251-50-9
M. Wt: 333.4 g/mol
InChI Key: QBXMDGUPFDVBCE-UHFFFAOYSA-N
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Description

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Anti-HIV Activity : The compound (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester and its derivatives have been explored for their potential in anti-HIV activity. A study demonstrated that specific derivatives exhibited moderate inhibitory activity against HIV-1 and HIV-2, suggesting their potential as leads for antiviral agents (Khan et al., 2012).

  • Synthetic and Crystallographic Studies : Another study focused on the synthetic and crystallographic analysis of a similar compound. It emphasized the synthesis of the compound from various base materials, characterizing it through different spectroscopic techniques and X-ray diffraction studies. The crystal structure and packing details provided insights into the compound's physical properties (Kant et al., 2015).

Biological Activity

  • Anti-Tuberculosis Agents : A study on the synthesis of adamantyl-imidazolo-thiadiazoles as anti-tuberculosis agents targeting Sterol 14α-Demethylase (CYP51) revealed that specific derivatives showed potent inhibitory activity towards M. tuberculosis. This highlights the compound's potential in developing new anti-tuberculosis drugs (Anusha et al., 2015).

  • Antimicrobial and Anti-inflammatory Activities : The compound's derivatives have also been investigated for antimicrobial and anti-inflammatory properties. Studies found that certain derivatives displayed significant activities against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans. Moreover, they showed promising anti-inflammatory activity in in vivo studies, further broadening the potential applications in medical and pharmaceutical research (Kadi et al., 2007).

Material Science

  • Thermally Stable Polymers : Research into the synthesis of thermally stable polymers incorporating adamantyl groups, including the compound , revealed enhanced hydrolysis resistance and thermal stability. These findings are crucial for developing advanced materials with improved thermal properties (Matsumoto et al., 1991).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in cells . The interaction between this compound and carbonic anhydrase is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic activity of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Additionally, this compound has been found to upregulate the expression of genes involved in antioxidant defense and cellular stress response, thereby enhancing the cell’s ability to cope with oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level by binding to specific sites on target enzymes and proteins, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the suppression of tumor growth in cancer cells. Furthermore, this compound has been found to induce changes in gene expression by acting as a transcriptional regulator, thereby influencing various cellular processes such as cell cycle progression, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours. Prolonged exposure to this compound can lead to its gradual degradation, resulting in the formation of inactive metabolites. In vitro and in vivo studies have also demonstrated that long-term treatment with this compound can induce adaptive responses in cells, such as the upregulation of detoxification enzymes and the activation of stress response pathways.

Properties

IUPAC Name

tert-butyl N-[[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-17(2,3)23-16(22)19-10-14-20-15(21-24-14)18-7-11-4-12(8-18)6-13(5-11)9-18/h11-13H,4-10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXMDGUPFDVBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
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(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.